molecular formula C18H34FNaO2 B13414603 Octadecanoic acid, 18-fluoro-, sodium salt CAS No. 63907-11-9

Octadecanoic acid, 18-fluoro-, sodium salt

Cat. No.: B13414603
CAS No.: 63907-11-9
M. Wt: 324.4 g/mol
InChI Key: BGNYRYDCFNXVPQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecanoic acid, 18-fluoro-, sodium salt is a fluorinated derivative of octadecanoic acid, commonly known as stearic acid. This compound is characterized by the presence of a fluorine atom at the 18th carbon position and a sodium ion replacing the hydrogen of the carboxyl group. The molecular formula for this compound is C18H34FNaO2, and it is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 18-fluoro-, sodium salt typically involves the fluorination of octadecanoic acid followed by neutralization with a sodium base. The fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 18-fluoro-, sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Fluorinated ketones or carboxylic acids.

    Reduction: Fluorinated alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Octadecanoic acid, 18-fluoro-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.

    Biology: Studied for its potential effects on biological membranes and its role in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of octadecanoic acid, 18-fluoro-, sodium salt involves its interaction with biological membranes and enzymes. The fluorine atom can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The compound may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid (Stearic acid): A non-fluorinated analog with similar carbon chain length but lacking the fluorine atom.

    Perfluorooctanoic acid (PFOA): A fully fluorinated compound with a shorter carbon chain length.

    Fluorooctanoic acid: A partially fluorinated compound with a different fluorination pattern.

Uniqueness

Octadecanoic acid, 18-fluoro-, sodium salt is unique due to its selective fluorination at the 18th carbon position, which imparts distinct chemical and physical properties. This selective fluorination can enhance the compound’s stability, lipophilicity, and reactivity compared to its non-fluorinated and fully fluorinated counterparts.

Biological Activity

Octadecanoic acid, 18-fluoro-, sodium salt, also known as 18-fluoro-10-methyloctadecanoic acid sodium salt, is a fluorinated derivative of stearic acid. Its unique structure, featuring a fluorine atom at the 18th carbon and a methyl group at the 10th carbon position, influences its biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C19H37FNaO2
  • Molecular Weight : Approximately 339.484 g/mol
  • Structure : The presence of fluorine enhances the compound's stability and modifies its interaction with biological membranes.

Antimicrobial Properties

Research indicates that fatty acids can disrupt microbial membranes, leading to antimicrobial effects. Octadecanoic acid derivatives have shown potential in inhibiting the growth of various pathogens. The fluorination may enhance membrane disruption capabilities compared to non-fluorinated fatty acids.

Anti-inflammatory Effects

Fatty acids are known to modulate inflammatory responses. Octadecanoic acid, particularly in its sodium salt form, has demonstrated anti-inflammatory properties by influencing cytokine production and reducing inflammation markers in various cell types. This effect is critical for potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Studies have investigated the role of stearic acid and its derivatives in cancer prevention. For example, stearic acid has been shown to inhibit tumor cell growth in vitro and reduce tumor development in vivo models. The fluorinated variant may exhibit enhanced efficacy due to altered metabolic pathways and improved bioavailability .

In Vitro Studies

In vitro studies utilizing cell lines have demonstrated that octadecanoic acid derivatives can inhibit colony formation in cancer cells. For instance, stearic acid inhibited the colony-forming ability of several tumor cell lines while sparing normal fibroblast cells . The addition of fluorination may further potentiate these effects by altering membrane dynamics.

In Vivo Studies

In vivo studies have shown that injections of stearic acid can prevent tumor development in animal models. The fluorinated variant's influence on lipid metabolism could enhance its protective effects against carcinogenesis .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Octadecanoic Acid (Stearic Acid)C18H36O2Saturated fatty acid without fluorination
Sodium StearateC18H35NaO2Sodium salt of stearic acid
Oleic AcidC18H34O2Unsaturated fatty acid with a double bond
Sodium OleateC18H33NaO2Sodium salt of oleic acid
Octadecanoic Acid, 10-Methyl-, Sodium SaltC19H38O2Methyl substitution at the 10th carbon

The uniqueness of this compound lies primarily in its fluorine substitution at the terminal carbon, which may impart distinctive chemical properties and biological activities not found in its non-fluorinated counterparts.

Properties

CAS No.

63907-11-9

Molecular Formula

C18H34FNaO2

Molecular Weight

324.4 g/mol

IUPAC Name

sodium;18-fluorooctadecanoate

InChI

InChI=1S/C18H35FO2.Na/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21;/h1-17H2,(H,20,21);/q;+1/p-1

InChI Key

BGNYRYDCFNXVPQ-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCCCCC(=O)[O-])CCCCCCCCF.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.